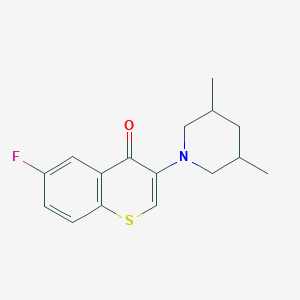

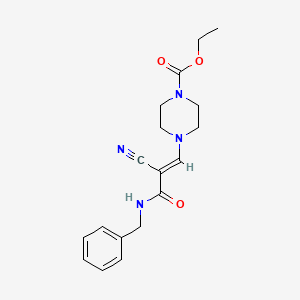

3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Piperidone Derivatives and Anticancer Activity : A study by Parthiban et al. (2011) detailed the synthesis of a series of 2,6-diarylpiperidin-4-one O-methyloximes, incorporating various substituents, including fluoro groups. These compounds were evaluated for their antiproliferative activity against the HeLa cell line, identifying lead molecules with potential for anticancer drug development Parthiban, Pallela, Kim, Park, & Jeong, 2011.

Fluorophore Development for Biological Probing : Vázquez, Blanco, and Imperiali (2005) synthesized a new fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), showcasing its utility as a biological probe. This fluorophore demonstrates significant changes in fluorescence in response to environmental polarity, making it valuable for monitoring protein-protein interactions Vázquez, Blanco, & Imperiali, 2005.

Investigation of Fluoro Ketones as Enzyme Inhibitors : Research by Gelb, Svaren, and Abeles (1985) explored fluoro ketones as inhibitors for hydrolytic enzymes, demonstrating that these compounds show significant inhibitory activity. Their study emphasizes the potential of fluoro ketones in biochemical applications, including drug design Gelb, Svaren, & Abeles, 1985.

Fluorescent Probes for Lead Detection : A fluorogenic probe based on 3,4-dimethylthieno[2,3-b]thiophene, developed by Cao et al. (2011), exhibited high selectivity towards Pb(II) ions over other metals in neutral buffer solutions. This discovery is significant for environmental monitoring and safety assessments Cao, Deng, Wang, Xiao, Ren, & Zhang, 2011.

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(3,5-dimethylpiperidin-1-yl)-6-fluorothiochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFWPSWCUFPRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2397351.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)

![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)

![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)

![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)

![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)